5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene
Overview
Description
5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene is a compound with the following specifications:
- CAS#: 369599-41-7
- Formula: C34H22S2
- Purity: Sublimed, >99%
Synthesis Analysis
The synthesis pathway and methods for preparing this compound are not explicitly mentioned in the available information.
Molecular Structure Analysis
The molecular formula is C34H22S2 . The compound consists of two thiophene rings connected by a fluorene unit.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the available data.
Physical And Chemical Properties Analysis
- Melting Point : Not available
- Boiling Point : Not available
- Solubility : Not specified
- Appearance : Sublimed, solid
Scientific Research Applications
Optical Properties and Applications
Optical Absorption and Emission :
- 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene and similar compounds demonstrate a red shift in their optical absorption and emission spectra with an increasing number of thiophene rings, indicating potential for use in optoelectronic applications (Liu et al., 2008).
Mechanofluorochromic Properties :
- Certain derivatives exhibit mechanofluorochromic properties, changing emission colors upon exposure to mechanical stimuli. This characteristic is crucial for various practical applications like stress sensors and display technologies (Kuimov et al., 2020).
Photoluminescence Studies :
- Studies on poly[(5,5'-(3,3'-di-n-octyl-2,2'-bithiophene))alt-(2,7-fluoren-9-one)] (PDOBTF) show it emits red light, with applications in light-emitting devices (Demadrille et al., 2003).
Applications in Organic Solar Cells
Donor Material in Organic Solar Cells :
- Compounds based on this structure, like 5′,5‴-(9,9-dioctyl-9-H-fluorene-2-7-diyl)bis (5-hexyl-2,2′-bithiophene), have been used as donor materials in organic solar cells, showing significant power conversion efficiency and current density (Abdullah et al., 2019).
Enhanced Charge Transport for Solar Cells :
- Incorporating additional thiophene units in the polymer backbone improves charge transport, making these materials more efficient for solar cell applications (Chen et al., 2011).
Electronic and Semiconductor Applications
Polymeric Field Effect Transistors :
- Polyfluorenes combining the 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene structure with other aromatic units have shown promise in polymeric field effect transistors (PFETs) due to their charge mobility and environmental stability (Brennan et al., 2003).
Conjugated Polymer Synthesis :
- Fluorene-thiophene-based copolymers synthesized using coupling reactions exhibit good thermal stability and potential for use in electronic devices due to their UV-vis and electrol
- Enhanced Fluorescence and Spectroelectrochemical Behavior :
- The fluorene and thiophene based polymers show enhanced fluorescence and spectroelectrochemical properties, relevant for electronic and sensing applications (Danko et al., 2013).
Safety And Hazards
- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)
- Precautionary Statements : P261, P305+P351+P338, P280, P302+P352, P321, P405, P501, and others (see SDS for details)
Future Directions
Research on the applications and potential uses of this compound is ongoing. Further studies are needed to explore its properties and potential applications.
Please note that this analysis is based on available information, and additional research may be required for a more detailed understanding. If you have any specific questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-(9H-fluoren-2-yl)-5-[5-(9H-fluoren-2-yl)thiophen-2-yl]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22S2/c1-3-7-27-21(5-1)17-25-19-23(9-11-29(25)27)31-13-15-33(35-31)34-16-14-32(36-34)24-10-12-30-26(20-24)18-22-6-2-4-8-28(22)30/h1-16,19-20H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGHZDSINXXOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610257 | |
Record name | 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene | |
CAS RN |
369599-41-7 | |
Record name | 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 369599-41-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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